5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one
Overview
Description
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one: is a heterocyclic compound with the molecular formula C8H10N2O. It is a valuable scaffold in medicinal chemistry and drug design due to its unique structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one typically involves the cyclization of appropriate precursors. One common method involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine, followed by deprotection of the Boc group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam using borane and subsequent protection of the resulting amine with a tert-butyloxycarbonyl group are key steps in this synthesis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but scalable synthesis routes similar to those used in laboratory settings are likely employed. These methods would involve optimizing reaction conditions for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Selective reduction of the lactam to the corresponding amine is a notable reaction.
Substitution: The compound can undergo N-arylation reactions using aryl boronic acids or aryl iodides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Borane is used for selective reduction of the lactam.
Substitution: Buchwald and Chan arylation reactions are employed for N-arylation.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in drug design and medicinal chemistry .
Scientific Research Applications
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one is extensively used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As a scaffold for the synthesis of novel heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Used in the design of new therapeutic agents, particularly in the development of kinase inhibitors.
Industry: Employed in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine: Another heterocyclic compound with similar structural features.
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine: A related compound used in drug design.
Uniqueness
5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one is unique due to its seven-five fused bicyclic structure, which is relatively novel compared to the more common six-five fused heterocycles. This unique structure provides distinct chemical and biological properties, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrazolo[1,5-a]azepin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-3-1-2-6-10-7(8)4-5-9-10/h4-5H,1-3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZJCYRJIJGWDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC=N2)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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